Boroxin, tris[4-(trimethylsilyl)-3-furanyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(4-(trimethylsilyl)furan-3-yl)-1,3,5,2,4,6-trioxatriborinane is a boron-containing compound with a unique structure that incorporates furan and trimethylsilyl groups
Vorbereitungsmethoden
The synthesis of 2,4,6-Tris(4-(trimethylsilyl)furan-3-yl)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boron trichloride with 4-(trimethylsilyl)furan in the presence of a suitable base. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactants and products. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,4,6-Tris(4-(trimethylsilyl)furan-3-yl)-1,3,5,2,4,6-trioxatriborinane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(4-(trimethylsilyl)furan-3-yl)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: It is being explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and ceramics, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 2,4,6-Tris(4-(trimethylsilyl)furan-3-yl)-1,3,5,2,4,6-trioxatriborinane exerts its effects involves its ability to interact with various molecular targets. The furan rings and trimethylsilyl groups can participate in π-π interactions and hydrogen bonding, respectively, which can influence the compound’s reactivity and stability. The boron atoms can form stable complexes with other molecules, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,4,6-Tris(4-(trimethylsilyl)furan-3-yl)-1,3,5,2,4,6-trioxatriborinane include:
2,4,6-Tris(4-(trimethylsilyl)phenyl)-1,3,5,2,4,6-trioxatriborinane: This compound has phenyl groups instead of furan rings, which can affect its reactivity and applications.
2,4,6-Tris(4-(trimethylsilyl)pyridyl)-1,3,5,2,4,6-trioxatriborinane: The presence of pyridyl groups can enhance the compound’s ability to form coordination complexes with metals.
2,4,6-Tris(4-(trimethylsilyl)thienyl)-1,3,5,2,4,6-trioxatriborinane: The thienyl groups can provide different electronic properties compared to furan rings.
The uniqueness of 2,4,6-Tris(4-(trimethylsilyl)furan-3-yl)-1,3,5,2,4,6-trioxatriborinane lies in its combination of furan and trimethylsilyl groups, which impart specific reactivity and stability characteristics.
Eigenschaften
CAS-Nummer |
148367-34-4 |
---|---|
Molekularformel |
C21H33B3O6Si3 |
Molekulargewicht |
498.2 g/mol |
IUPAC-Name |
[4-[4,6-bis(4-trimethylsilylfuran-3-yl)-1,3,5,2,4,6-trioxatriborinan-2-yl]furan-3-yl]-trimethylsilane |
InChI |
InChI=1S/C21H33B3O6Si3/c1-31(2,3)19-13-25-10-16(19)22-28-23(17-11-26-14-20(17)32(4,5)6)30-24(29-22)18-12-27-15-21(18)33(7,8)9/h10-15H,1-9H3 |
InChI-Schlüssel |
UBOHSLVLQQPQDD-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OB(OB(O1)C2=COC=C2[Si](C)(C)C)C3=COC=C3[Si](C)(C)C)C4=COC=C4[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.